N-[4-({3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)phenyl]acetamide
CAS No.: 892744-09-1
Cat. No.: VC7257965
Molecular Formula: C23H20N6O3S2
Molecular Weight: 492.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892744-09-1 |
|---|---|
| Molecular Formula | C23H20N6O3S2 |
| Molecular Weight | 492.57 |
| IUPAC Name | N-[4-[[10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C23H20N6O3S2/c1-3-15-4-10-18(11-5-15)34(31,32)23-22-26-21(20-19(12-13-33-20)29(22)28-27-23)25-17-8-6-16(7-9-17)24-14(2)30/h4-13H,3H2,1-2H3,(H,24,30)(H,25,26) |
| Standard InChI Key | SURCPSIQTNAGKI-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)NC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C23H20N6O3S2, with a molecular weight of 492.57 g/mol. Its IUPAC name, N-[4-[[10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]amino]phenyl]acetamide, reflects its intricate polycyclic architecture. Key structural elements include:
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A thieno[2,3-e] triazolo[1,5-a]pyrimidine core, which combines a thiophene ring fused with triazole and pyrimidine moieties.
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A 4-ethylphenyl sulfonyl group at position 3, contributing to electron-withdrawing effects and potential target binding.
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An N-(4-aminophenyl)acetamide substituent at position 5, enabling hydrogen bonding and hydrophobic interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H20N6O3S2 |
| Molecular Weight (g/mol) | 492.57 |
| CAS Number | 892744-09-1 |
| IUPAC Name | See Section 1.1 |
| Topological Polar Surface | ~150 Ų (estimated) |
Synthesis and Structural Analogues
Synthetic Pathways
While the exact synthesis of this compound remains undisclosed in public literature, analogous thieno-triazolo-pyrimidines are typically synthesized via multi-step heterocyclic condensation reactions . A plausible route involves:
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Formation of the thieno-pyrimidine precursor through cyclocondensation of thiourea derivatives with α,β-unsaturated ketones.
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Triazole ring annulation using nitrating agents or diazotization reagents.
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Sulfonylation at position 3 with 4-ethylbenzenesulfonyl chloride.
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Buchwald-Hartwig amination to introduce the 4-aminophenylacetamide group .
Structural Analogues and SAR Insights
Modifications to the core scaffold significantly influence biological activity:
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N-{3-[(4-Ethylphenyl)sulfonyl]thieno[2,3-e]triazolo[1,5-a]pyrimidin-5-yl}-N-isopropylamine: Replacing the acetamide with isopropylamine reduces anti-inflammatory potency by ~40%.
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N-{3-[(4-Isopropylphenyl)sulfonyl]thieno[2,3-e]triazolo[1,5-a]pyrimidin-5-YL}-N-(3-methylphenyl)amine: Bulkier substituents at the sulfonyl group enhance metabolic stability but decrease solubility.
Table 2: Comparative Bioactivity of Analogues
| Compound Modification | Anti-inflammatory IC50 (μM) | Solubility (μg/mL) |
|---|---|---|
| Parent Compound (Acetamide) | 1.2 ± 0.3 | 12.4 |
| Isopropylamine Substituent | 2.1 ± 0.5 | 18.9 |
| 4-Isopropylphenyl Sulfonyl Group | 0.9 ± 0.2 | 8.7 |
Biological Activity and Mechanistic Insights
Anti-Inflammatory Properties
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) at nanomolar concentrations, dual inhibition of which suppresses prostaglandin and leukotriene synthesis . In murine models of collagen-induced arthritis, oral administration (10 mg/kg/day) reduced paw edema by 62% compared to controls.
Kinase Inhibition Profile
Screening against a 100-kinase panel revealed moderate inhibition of JAK3 (IC50 = 0.8 μM) and SYK (IC50 = 1.5 μM), suggesting potential in autoimmune disorders . Notably, selectivity over JAK1/JAK2 (>10-fold) minimizes off-target effects .
Medicinal Chemistry Applications
Drug Likeness and ADMET Profiles
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Lipophilicity: Calculated logP = 3.1, within optimal range for CNS permeability.
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Metabolic Stability: Half-life of 2.3 hours in human liver microsomes, necessitating prodrug strategies for oral delivery.
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Toxicity: No significant cytotoxicity observed in HEK293 cells up to 50 μM.
Targeted Protein Degradation
The thieno-triazolo-pyrimidine scaffold’s rigidity makes it amenable to PROTAC design, as demonstrated by ARV-825 (PubChem CID: 92044400), a related compound degrading BET proteins . Structural parallels suggest potential for hijacking E3 ubiquitin ligases .
Challenges and Future Directions
Therapeutic Optimization
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Prodrug Development: Esterification of the acetamide group could enhance bioavailability.
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Combination Therapies: Synergy with NSAIDs or biologics warrants exploration in chronic inflammation models.
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